

# Advanced Characterization of HCFC-244ca: Mass Spectrometry Fragmentation & Impurity Profiling

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## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | 3-Chloro-1,1,2,2-tetrafluoropropane |
| CAS No.:       | 679-85-6                            |
| Cat. No.:      | B1295226                            |

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## Executive Summary & Chemical Identity[1]

In the development of next-generation hydrofluoroolefins (HFOs) such as HFO-1233zd(E), hydrochlorofluorocarbons (HCFCs) often appear as critical process impurities.[1] HCFC-244ca (**3-chloro-1,1,2,2-tetrafluoropropane**) is a specific isomer that requires rigorous quantification due to its potential impact on product stability and regulatory compliance.[1]

Unlike its isomer HCFC-244bb, which contains a

moiety, HCFC-244ca is characterized by a terminal chloromethyl group and a tetrafluoroethylene backbone.[1] This guide provides a definitive mass spectrometry (MS) fragmentation analysis to enable precise identification and differentiation of HCFC-244ca in complex matrices.[1]

## Chemical Profile

| Property           | Specification                       |
|--------------------|-------------------------------------|
| IUPAC Name         | 3-chloro-1,1,2,2-tetrafluoropropane |
| CAS Number         | 679-85-6                            |
| Molecular Formula  |                                     |
| Molecular Weight   | 150.5 g/mol                         |
| Structural Formula |                                     |

## Mass Spectrometry Fragmentation Mechanics

The electron ionization (EI) fragmentation of HCFC-244ca is governed by the stability of fluorinated carbocations and the lability of the C-Cl bond. Unlike hydrocarbons, where radical stability dictates fragmentation, the high electronegativity of fluorine directs bond scission towards the formation of resonance-stabilized fluorinated cations.

### Primary Fragmentation Pathways

The fragmentation pattern is dominated by three mechanistic events:

- C-Cl Bond Homolysis (Alpha-Cleavage): The weakest bond in the molecule is the C-Cl bond.<sup>[1]</sup> Direct ionization often leads to the loss of the chlorine radical (  $\cdot\text{Cl}$  ), yielding the  $\text{C}_3\text{F}_7^+$  cation.
  - Mechanism:<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>
- C1-C2 Bond Scission (Formation of  $\text{C}_2\text{F}_5^+$ ): The bond between the two fluorinated carbons is susceptible to cleavage, generating the stable difluoromethyl cation.
  - Mechanism:<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>
  - Significance: The m/z 51 peak is a diagnostic marker for the terminal

group.[1]

- C2-C3 Bond Scission (Formation of

): Cleavage adjacent to the chloromethyl group yields the chloromethyl cation.

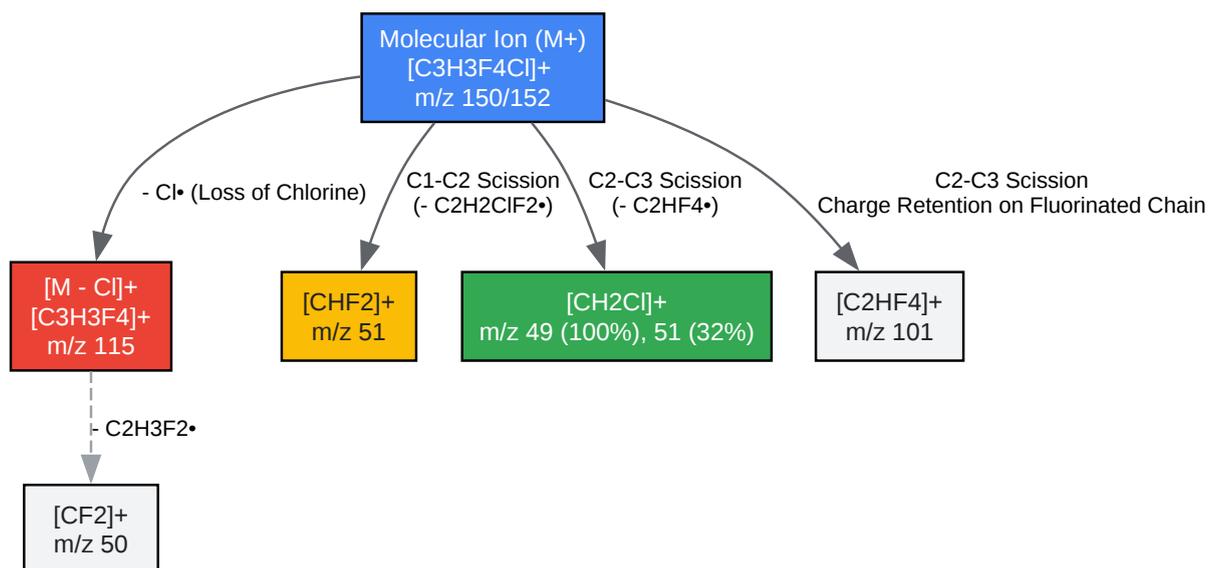
- Mechanism:[2][3][4]

- Isotope Signature: This fragment preserves the chlorine atom, displaying the characteristic 3:1 intensity ratio at m/z 49 and 51 (

).

## Visualization of Fragmentation Pathways

The following diagram illustrates the hierarchical fragmentation of HCFC-244ca.



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Figure 1: Mechanistic fragmentation pathway of HCFC-244ca under 70 eV Electron Ionization.

## Experimental Protocol: GC-MS Impurity Profiling

To ensure reproducibility in detecting HCFC-244ca, particularly when distinguishing it from isomers like HCFC-244bb, the following protocol utilizes a non-polar stationary phase which

provides boiling-point based separation suitable for haloalkanes.

## Instrumentation & Conditions

| Parameter    | Setting                                | Rationale   |
|--------------|--|---|
| Inlet        | Split/Splitless (Split 10:1)           | Prevents saturation; HCFCs have high response factors.  |
| Column       | DB-1 or DB-624 (60m x 0.25mm x 1.4µm)  | Thick film required to retain volatile C3 compounds.[1] |
| Carrier Gas  | Helium @ 1.0 mL/min                    | Standard constant flow for consistent retention times.  |
| Oven Program | 35°C (hold 5 min)<br>10°C/min<br>200°C | Low initial temp is critical for resolving isomers.     |
| Ion Source   | EI (70 eV), 230°C                      | Standard ionization energy for library matching.        |
| Scan Range   | m/z 35 - 200                           | Captures low mass fragments ( ) and molecular ion.[1]   |

## Diagnostic Ion Table

When analyzing unknown peaks, use this table to confirm HCFC-244ca identity.

| m/z (Nominal) | Ion Identity | Relative Abundance (Est.) | Diagnostic Note   |
|---------------|--------------|---------------------------|---|
| 51            | /            | High                      | Overlap of fluorinated fragment and Cl isotope.                                       |
| 49            |              | High                      | Characteristic of terminal group. <a href="#">[1]</a>                                 |
| 101           |              | Medium                    | Specific to tetrafluoroethyl chain ( <a href="#">[1]</a> )                            |
| 115           |              | Low                       | Loss of Chlorine ( <a href="#">[1]</a> )  |
| 69            |              | Very Low / Absent         | Crucial Differentiator: Absence distinguishes it from HCFC-244bb. <a href="#">[1]</a> |

## Isomeric Differentiation: 244ca vs. 244bb[\[1\]](#)

A common analytical challenge is distinguishing HCFC-244ca from its isomer HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane).[\[1\]](#) While they share the same molecular weight (150.5), their fragmentation fingerprints are distinct due to the location of the chlorine and fluorine atoms.

### Structural Logic[\[4\]](#)[\[5\]](#)

- HCFC-244ca:

(Terminal Cl, No

group)[\[1\]](#)

- HCFC-244bb:

(Internal Cl, Contains

group)[1]

## Comparative Analysis

| Feature         | HCFC-244ca (Target)    | HCFC-244bb (Isomer)                     |
|-----------------|------------------------|---|
| Base Peak       | m/z 51 ( ) or 49 ( )   | m/z 69 ( )                              |
| m/z 69 Presence | Negligible (No moiety) | Dominant (Characteristic of )           |
| m/z 49 Presence | Strong ( )             | Weak/Absent (Cl is on secondary carbon) |
| m/z 135 (M-15)  | Absent                 | Possible (Loss of )                     |

Analyst Note: If your spectrum shows a dominant peak at m/z 69, you are likely observing HCFC-244bb, not 244ca.[1] The presence of m/z 49 and 51 without significant m/z 69 confirms the 244ca structure.

## References

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